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molecular formula C19H39NO2 B8334155 Tert-butyl 15-aminopentadecanoate

Tert-butyl 15-aminopentadecanoate

Cat. No. B8334155
M. Wt: 313.5 g/mol
InChI Key: WUHJBXJYDIANNQ-UHFFFAOYSA-N
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Patent
US08710000B2

Procedure details

15-Aminopentadecanoic acid tert-butyl ester was prepared in analogous fashion to 17-aminoheptadecanoic acid tert-butyl ester, and was coupled to (tert-butoxycarbonylmethoxycarbonylmethylamino) acetic acid in analogous fashion to the method described in Example 1, step 4.
Name
17-aminoheptadecanoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(tert-butoxycarbonylmethoxycarbonylmethylamino) acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:24])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]CCN)([CH3:4])([CH3:3])[CH3:2].C(OC(COC(C[NH:37]CC(O)=O)=O)=O)(C)(C)C>>[C:1]([O:5][C:6](=[O:24])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][NH2:37])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
17-aminoheptadecanoic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(CCCCCCCCCCCCCCCCN)=O
Step Two
Name
(tert-butoxycarbonylmethoxycarbonylmethylamino) acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)COC(=O)CNCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CCCCCCCCCCCCCCN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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